molecular formula C38H24N8Na4O14S4 B144358 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azoxy)-, tetrasodium salt CAS No. 129916-44-5

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azoxy)-, tetrasodium salt

Cat. No.: B144358
CAS No.: 129916-44-5
M. Wt: 1036.9 g/mol
InChI Key: DPZSZYKUTXQFLL-FMRNPKMESA-J
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, leather, and paper. The compound is characterized by its high solubility in water and its ability to form stable solutions with intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt typically involves a multi-step process. The initial step often includes the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-sulfophenylhydrazine to form the azo compound. This intermediate is then subjected to further reactions, including oxidation and sulfonation, to achieve the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained around 80°C and the pH adjusted to optimize the formation of the desired product. The final compound is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for reduction, sulfuric acid for sulfonation, and various oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different industrial applications .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox processes. The sulfonate groups enhance its solubility and interaction with different molecular targets, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt lies in its combination of azo and sulfonate groups, which provide both vibrant coloration and high solubility. This makes it particularly valuable in applications requiring stable and intense dyes .

Properties

CAS No.

129916-44-5

Molecular Formula

C38H24N8Na4O14S4

Molecular Weight

1036.9 g/mol

IUPAC Name

tetrasodium;5-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H28N8O14S4.4Na/c47-45(43-31-9-5-27(6-10-31)39-41-29-13-19-35(20-14-29)61(49,50)51)33-17-3-25(37(23-33)63(55,56)57)1-2-26-4-18-34(24-38(26)64(58,59)60)46(48)44-32-11-7-28(8-12-32)40-42-30-15-21-36(22-16-30)62(52,53)54;;;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,45-43?,46-44?;;;;

InChI Key

DPZSZYKUTXQFLL-FMRNPKMESA-J

SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

129916-44-5
32651-66-4

Pictograms

Irritant

Synonyms

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[ 5-[[4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt

Origin of Product

United States

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